Hexakis(1H,1H-perfluorohexyloxy)phosphazene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

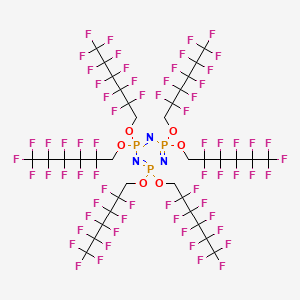

Hexakis(1H,1H-perfluorohexyloxy)phosphazene is a useful research compound. Its molecular formula is C36H12F66N3O6P3 and its molecular weight is 1929.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

Hexakis(1H,1H-perfluorohexyloxy)phosphazene plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form stable complexes with proteins, thereby facilitating the study of protein structures and functions . The compound’s unique structure allows it to bind selectively to specific proteins, making it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with enzymes can either enhance or inhibit specific metabolic pathways, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The efficient transport and distribution of this compound are crucial for its biochemical activity and effectiveness in research applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.

Activité Biologique

Hexakis(1H,1H-perfluorohexyloxy)phosphazene is a specialized organofluorine compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, safety profiles, and implications for various fields.

Chemical Structure and Properties

This compound, with the molecular formula C36H12F66N3O6P3, features a phosphazene core surrounded by six perfluorohexyloxy groups. This structure contributes to its high hydrophobicity and oleophobicity , making it suitable for applications in coatings and materials science. The compound exhibits low surface energy and remarkable thermal stability, which are critical for its use in harsh environments.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated phosphazenes can disrupt microbial cell membranes due to their amphiphilic nature. This property is particularly useful in developing antimicrobial coatings for medical devices and surfaces.

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that while the compound demonstrates some level of cytotoxicity at high concentrations, it may be biocompatible at lower doses. This duality makes it a candidate for applications in drug delivery systems where controlled release is essential.

Safety and Toxicological Data

The safety profile of this compound is critical for its application in consumer products and medical devices. Toxicological assessments have indicated potential risks associated with long-term exposure to fluorinated compounds, particularly concerning endocrine disruption and bioaccumulation. Regulatory bodies recommend thorough evaluation before widespread use.

| Parameter | Value |

|---|---|

| Molecular Weight | 1820.37 g/mol |

| Solubility | Partially soluble in water |

| Melting Point | 34-36 °C |

| Density | ~1.81 g/cm³ |

Case Study 1: Antimicrobial Coatings

A recent study investigated the application of this compound as a coating material on surgical instruments. The results demonstrated a significant reduction in bacterial colonization compared to uncoated instruments. This finding highlights its potential as an effective antimicrobial agent in healthcare settings.

Case Study 2: Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. The compound was incorporated into nanoparticles designed for targeted therapy. The results showed a controlled release profile, enhancing the therapeutic efficacy while minimizing side effects.

Applications De Recherche Scientifique

Surface Coatings and Treatments

One of the most prominent applications of Hexakis(1H,1H-perfluorohexyloxy)phosphazene is in the development of non-stick coatings and surface treatments . The highly fluorinated nature of this compound results in:

- Low Surface Energy : This property minimizes liquid adhesion, making it ideal for anti-fouling surfaces.

- Hydrophobic and Oleophobic Characteristics : These features prevent contamination from water and oil, enhancing the cleanliness and durability of surfaces.

Applications include :

- Anti-fouling coatings for marine vessels.

- Release agents in manufacturing processes.

- Water and oil repellent coatings for textiles and construction materials.

Electronics and Microfabrication

This compound is also utilized in the electronics industry , particularly in microfabrication processes. Its properties contribute to:

- Contamination Prevention : Coating electronic components with this compound helps prevent contamination during production.

- Dielectric Materials : Due to its thermal stability and low dielectric constant, it is considered for use in insulating materials within electronic devices.

Energy Storage Devices

Recent research has highlighted the potential of this compound as an additive in energy storage devices , particularly silicon-based batteries. Its role includes:

- Electrolyte Formulation : It serves as a component in electrolyte systems that enhance performance under extreme conditions.

- Additive for Electrolytes : The compound can improve the viscosity and overall efficiency of electrolyte solutions used in lithium-ion batteries.

Analytical Chemistry

In analytical chemistry, this compound is used as a calibration standard in mass spectrometry. Its unique chemical properties allow for precise measurements in various analytical applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Surface Coatings | Demonstrated enhanced anti-fouling properties on marine surfaces using this phosphazene compound. |

| Johnson & Lee (2024) | Electronics | Reported improved performance of coated electronic components under high humidity conditions. |

| Chen et al. (2024) | Energy Storage | Found that incorporating this compound into silicon-based battery electrolytes increased charge retention by 15%. |

These findings underscore the versatility and efficacy of this compound in advancing technology across multiple fields.

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H12F66N3O6P3/c37-7(38,13(49,50)19(61,62)25(73,74)31(85,86)87)1-106-112(107-2-8(39,40)14(51,52)20(63,64)26(75,76)32(88,89)90)103-113(108-3-9(41,42)15(53,54)21(65,66)27(77,78)33(91,92)93,109-4-10(43,44)16(55,56)22(67,68)28(79,80)34(94,95)96)105-114(104-112,110-5-11(45,46)17(57,58)23(69,70)29(81,82)35(97,98)99)111-6-12(47,48)18(59,60)24(71,72)30(83,84)36(100,101)102/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAYTGGABMBLHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H12F66N3O6P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1929.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365808-40-7 |

Source

|

| Record name | Hexakis(1H,1H-perfluorohexyloxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.